2-Acetoxy-3-deacetoxycaesaldekarin E
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Overview
Description
2-Acetoxy-3-deacetoxycaesaldekarin E is a furanoditerpene compound that can be isolated from the plant Caesalpinia crista . It has a molecular formula of C24H30O6 and a molecular weight of 414.49 g/mol . This compound is part of the diterpenoid class of terpenoids, which are known for their diverse biological activities .
Preparation Methods
2-Acetoxy-3-deacetoxycaesaldekarin E can be synthesized through various chemical routes. One common method involves the extraction and purification from the plant Caesalpinia crista . The synthetic route typically involves the use of organic solvents and specific reaction conditions to isolate the compound in its pure form . Industrial production methods may involve large-scale extraction and purification processes to obtain significant quantities of the compound for research and development purposes .
Chemical Reactions Analysis
2-Acetoxy-3-deacetoxycaesaldekarin E undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-Acetoxy-3-deacetoxycaesaldekarin E has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of furanoditerpenes . In biology, it is investigated for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs . In industry, it may be used in the production of natural product-based pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 2-Acetoxy-3-deacetoxycaesaldekarin E involves its interaction with specific molecular targets and pathways in the body . It may exert its effects by modulating the activity of enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
2-Acetoxy-3-deacetoxycaesaldekarin E can be compared with other similar furanoditerpenes, such as caesaldekarin E, caesall A, and caesalpinin MC . These compounds share similar structural features but may differ in their specific biological activities and mechanisms of action . The uniqueness of this compound lies in its specific chemical structure and the distinct biological activities it exhibits .
Properties
IUPAC Name |
[(1R,2S,4aR,11bS)-1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10-11,20-21,27H,7,9,12H2,1-6H3/t20-,21-,23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETPRYGDJQBBEF-HIGZBPRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3(C(CC(C(C3(C2=CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@]3([C@@](C2=CC4=C1C=CO4)([C@H]([C@H](CC3(C)C)OC(=O)C)OC(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: From which part of the Caesalpinia crista plant is 2-Acetoxy-3-deacetoxycaesaldekarin E extracted?
A1: this compound, along with other cassane-type diterpenes, has been isolated from the seed kernels of the Caesalpinia crista plant. [, , , ] The extraction is typically performed using dichloromethane (CH2Cl2) as a solvent.
Q2: Are there any structural analogs of this compound identified in Caesalpinia crista?
A2: Yes, several structural analogs of this compound, all belonging to the cassane-type diterpene family, have been identified in Caesalpinia crista. These include, but are not limited to, caesalpinins C-G, norcaesalpinins A-E, caesalmin B, caesaldekarin e, caesalpin F, 14(17)-dehydrocaesalpin F, 2-acetoxycaesaldekarin e, 7-acetoxybonducellpin C, and caesalmin G. [, , , ] The structural similarities and differences between these compounds may provide insights into structure-activity relationships and guide the development of more potent or selective antimalarial agents.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: The research papers mention the use of various spectroscopic techniques for the structural elucidation of the isolated compounds, including this compound. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR would provide information about the hydrogen and carbon atoms within the molecule, IR spectroscopy would reveal the functional groups present, and MS would determine the molecular weight and fragmentation pattern.
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